4-[(1R,2R)-2-hydroxy-1'-pyrazin-2-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-1,4-diazepan-2-one
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Overview
Description
4-[(1R,2R)-2-hydroxy-1’-pyrazin-2-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,4-diazepan-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-2-hydroxy-1’-pyrazin-2-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,4-diazepan-2-one typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Functionalization: Introduction of the pyrazinyl and diazepanone moieties through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2R)-2-hydroxy-1’-pyrazin-2-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The pyrazinyl ring can be reduced under hydrogenation conditions.
Substitution: The diazepanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the pyrazinyl ring would yield a dihydropyrazine derivative.
Scientific Research Applications
4-[(1R,2R)-2-hydroxy-1’-pyrazin-2-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,4-diazepan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-[(1R,2R)-2-hydroxy-1’-pyrazin-2-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2R,3R)-2-hydroxy-1’-(2-pyrazinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl]-1,4-diazepan-2-one**
- Ethyl 4-{(1R,2R,3aS,8bS)-2-hydroxy-1-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-5-yl}butanoate
Uniqueness
What sets 4-[(1R,2R)-2-hydroxy-1’-pyrazin-2-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,4-diazepan-2-one apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, bioavailability, and specificity for certain molecular targets.
Properties
IUPAC Name |
4-[(1R,2R)-2-hydroxy-1'-pyrazin-2-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c28-19-15-27(11-3-8-25-19)20-16-4-1-2-5-17(16)22(21(20)29)6-12-26(13-7-22)18-14-23-9-10-24-18/h1-2,4-5,9-10,14,20-21,29H,3,6-8,11-13,15H2,(H,25,28)/t20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWMMJKVZMSCGA-RTWAWAEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN(C1)C2C(C3(CCN(CC3)C4=NC=CN=C4)C5=CC=CC=C25)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)CN(C1)[C@H]2[C@@H](C3(CCN(CC3)C4=NC=CN=C4)C5=CC=CC=C25)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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